molecular formula C20H32N4O3 B5505528 3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5505528
M. Wt: 376.5 g/mol
InChI Key: XZTOSQSOUXNHCF-UHFFFAOYSA-N
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Description

This compound is a derivative within the class of 1-oxa-3,8-diazaspiro[4.5]decan-2-one, which has been explored for various chemical and pharmacological properties. The structure comprises a spiro arrangement that integrates a diazaspiro backbone with a pyrazole moiety, potentially affecting its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves regioselective synthesis methods, often starting from furan derivatives. For instance, Farag et al. (2008) discuss the synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene derivatives using cycloaddition reactions, which could relate to methods for synthesizing our compound of interest. This could involve multiple steps, including cycloaddition, hydrazine hydration, and intramolecular cyclization (Farag, Elkholy, & Ali, 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro compounds involves spirocyclic systems that are connected to heterocyclic rings. The specific arrangements and substitutions on the rings can significantly impact the compound's chemical behavior and physical properties. Energy minimization techniques and structural analysis are essential for understanding the stability and reactivity of these compounds.

Chemical Reactions and Properties

These compounds often undergo various chemical reactions, such as intramolecular cyclization, which could lead to different structural motifs. The presence of functional groups, such as the pyrazole moiety and the diazaspiro backbone, influence their reactivity towards nucleophiles and electrophiles. Georgiadis (1986) and others have explored reactions yielding different spirocyclic and heterocyclic products, indicating the compound's versatility in chemical transformations (Georgiadis, 1986).

Scientific Research Applications

Regioselective Synthesis Applications

Regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives through cycloaddition reactions demonstrates the compound's relevance in synthetic organic chemistry. These derivatives are important for constructing complex molecular architectures, indicating potential for developing novel pharmaceuticals or materials (Farag, Elkholy, & Ali, 2008).

Antihypertensive Activity

Research on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, substituted with various groups, for antihypertensive applications highlights the medicinal chemistry significance of diazaspirodecanone derivatives. These compounds, when screened in spontaneous hypertensive rats, showed potential as antihypertensive agents, indicating the utility of such structures in drug discovery processes for cardiovascular diseases (Caroon et al., 1981).

Electrophilic Amination Applications

Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane provides insights into the utility of spirocyclic compounds in organic synthesis, particularly for introducing amino groups into substrates. This technique is significant for constructing nitrogen-containing molecules, which are ubiquitous in bioactive compounds and pharmaceuticals (Andreae et al., 1992).

NK2 Receptor Antagonist Applications

Spiropiperidines, including 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, acting as potent and selective non-peptide tachykinin NK2 receptor antagonists, underscore the potential of these compounds in developing therapies for respiratory disorders. Their high NK2 receptor affinity and selectivity over NK1 receptors suggest their importance in medicinal chemistry research for targeting specific receptors (Smith et al., 1995).

properties

IUPAC Name

3-(2-ethylbutyl)-8-[3-(1-methylpyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O3/c1-4-16(5-2)14-24-15-20(27-19(24)26)8-10-23(11-9-20)18(25)7-6-17-12-21-22(3)13-17/h12-13,16H,4-11,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTOSQSOUXNHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CC2(CCN(CC2)C(=O)CCC3=CN(N=C3)C)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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